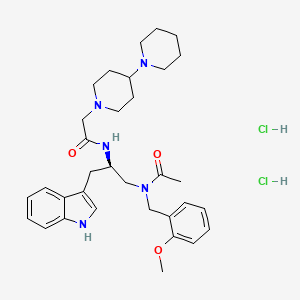
Lanepitant dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanepitant HCl is a potent non-peptide neurokinin-1 receptor antagonist, inhibits neurogenic dural inflammation.
Wissenschaftliche Forschungsanwendungen
Migraine Research
Lanepitant dihydrochloride, a selective neurokinin-1 receptor antagonist, has been explored in the context of migraine treatment. Studies have investigated its effectiveness in both acute migraine relief and migraine prevention. However, research findings suggest that it may not be effective for these purposes. In acute migraine treatment, lanepitant did not significantly improve migraine pain or reduce the severity of migraine-associated symptoms. Similarly, in migraine prevention, daily administration of lanepitant did not show a significant reduction in migraine frequency compared to placebo (Goldstein et al., 1997); (Goldstein et al., 2001).
Pain Management
Lanepitant has been studied for its potential role in pain management. It was investigated for the treatment of osteoarthritis pain and painful diabetic neuropathy. The rationale was its ability to block substance P binding to the neurokinin-1 receptor, which is implicated in neurogenic inflammation and pain transmission. However, the studies concluded that lanepitant was not effective in alleviating pain associated with these conditions (Goldstein et al., 2000); (Goldstein et al., 2001).
Corneal Neovascularization Treatment
In the field of ophthalmology, lanepitant has been explored as a treatment for corneal neovascularization (CNV). Studies suggest that lanepitant, as an NK1 receptor antagonist, can be effective in reducing corneal hemangiogenesis and lymphangiogenesis, as well as leukocyte infiltration in CNV. This implies a potential therapeutic role for lanepitant in treating CNV through the inhibition of Substance P activity (Bignami et al., 2014).
Eigenschaften
CAS-Nummer |
170508-05-1 |
|---|---|
Produktname |
Lanepitant dihydrochloride |
Molekularformel |
C33H47Cl2N5O3 |
Molekulargewicht |
632.67 |
IUPAC-Name |
(R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride |
InChI |
InChI=1S/C33H45N5O3.2ClH/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H/t28-;;/m1../s1 |
InChI-Schlüssel |
WURFRVBOVGQPHZ-QDSLRZTOSA-N |
SMILES |
O=C(N[C@H](CC1=CNC2=C1C=CC=C2)CN(C(C)=O)CC3=CC=CC=C3OC)CN4CCC(N5CCCCC5)CC4.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lanepitant dihydrochloride; LY-303870 dihydrochloride; LY 303870 dihydrochloride; LY303870 dihydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



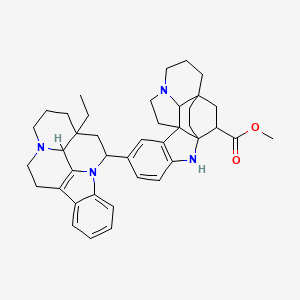
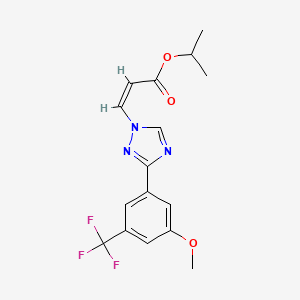
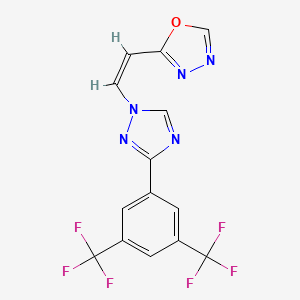
![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)
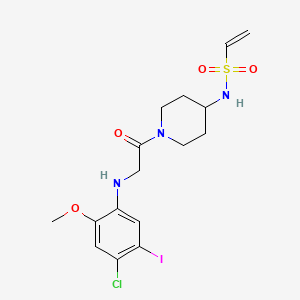
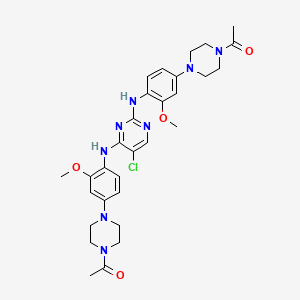

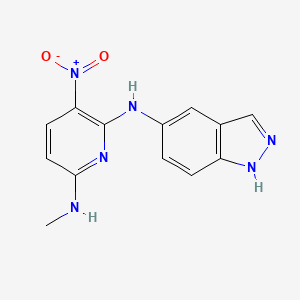
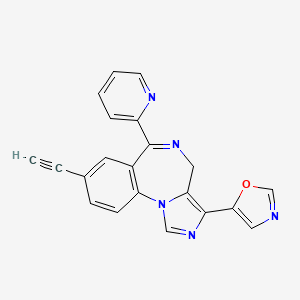
![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)